2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide
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Overview
Description
2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to an alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Pharmacokinetics
The compound’s pharmacokinetic properties have been predicted using in silico ADMET studies . These studies have shown suitable pharmacokinetic properties, which have helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Analysis
Biochemical Properties
2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins . Additionally, this compound can alter metabolic pathways, leading to reduced cell proliferation and increased cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an inhibitor of CDKs by binding to their active sites, which results in the inhibition of kinase activity and subsequent cell cycle arrest . This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle progression and apoptosis. The binding of this compound to CDKs is characterized by high affinity and specificity, making it a potent inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for this compound, highlighting the importance of careful dosage optimization in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.
Scientific Research Applications
2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain kinases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Indole derivatives
Uniqueness
2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both the pyrazolo[1,5-a]pyridine and sulfonamide groups. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c1-10-6-15(13(17)7-12(10)16)23(21,22)19-9-11-8-18-20-5-3-2-4-14(11)20/h2-8,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADJIYLLSJYUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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